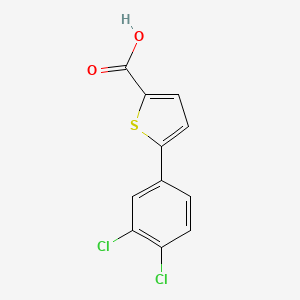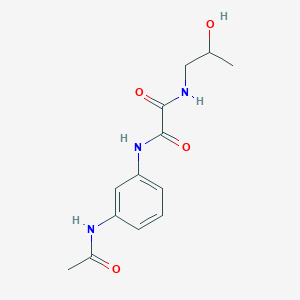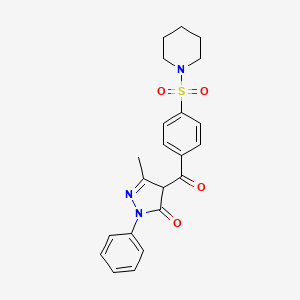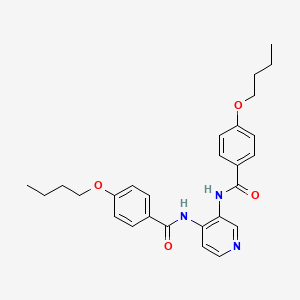
PDK4-IN-1 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PDK4-IN-1 (hydrochloride) is an anthraquinone derivative and a potent, orally active inhibitor of pyruvate dehydrogenase kinase 4 (PDK4). It has an IC50 value of 84 nanomolar. This compound effectively represses cellular transformation and proliferation, and induces apoptosis. PDK4-IN-1 (hydrochloride) exhibits antidiabetic, anticancer, and anti-allergic activities .
Aplicaciones Científicas De Investigación
PDK4-IN-1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of pyruvate dehydrogenase kinase 4 and its effects on metabolic pathways.
Biology: Investigated for its role in cellular transformation, proliferation, and apoptosis. It is used in studies related to cancer biology and metabolic disorders.
Medicine: Explored for its potential therapeutic effects in treating diabetes, cancer, and allergic conditions. .
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development.
Mecanismo De Acción
PDK4-IN-1 (hydrochloride) exerts its effects by inhibiting pyruvate dehydrogenase kinase 4, which is a key regulator of mitochondrial metabolism. By inhibiting this kinase, the compound promotes the activation of the pyruvate dehydrogenase complex, leading to increased conversion of pyruvate to acetyl-CoA. This enhances the tricarboxylic acid cycle and oxidative phosphorylation, thereby improving cellular energy production. The inhibition of PDK4 also reduces lactate accumulation and improves mitochondrial function .
Safety and Hazards
Métodos De Preparación
Industrial Production Methods: Industrial production of PDK4-IN-1 (hydrochloride) would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The compound would be synthesized under controlled conditions to ensure high purity and yield, followed by purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: PDK4-IN-1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and other functionalized compounds.
Comparación Con Compuestos Similares
PDK4-IN-1 (hydrochloride) is unique due to its high potency and oral bioavailability. Similar compounds include:
Dichloroacetic acid: A less potent PDK4 inhibitor used in metabolic studies.
PDK4-IN-2: Another anthraquinone derivative with similar inhibitory properties but different pharmacokinetic profiles.
PDK4-IN-3: A structurally related compound with variations in the anthraquinone core, leading to different biological activities.
PDK4-IN-1 (hydrochloride) stands out due to its high specificity for pyruvate dehydrogenase kinase 4 and its ability to induce apoptosis and inhibit cellular proliferation effectively .
Propiedades
IUPAC Name |
1-(1-piperidin-4-ylpyrazol-4-yl)anthracene-9,10-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2.ClH/c26-21-17-4-1-2-5-18(17)22(27)20-16(6-3-7-19(20)21)14-12-24-25(13-14)15-8-10-23-11-9-15;/h1-7,12-13,15,23H,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMLKZKPNALXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=C4C(=CC=C3)C(=O)C5=CC=CC=C5C4=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate](/img/structure/B2956999.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride](/img/structure/B2957000.png)


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)


![2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2957008.png)
![1-butyl-4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2957009.png)


![3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine](/img/structure/B2957013.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2957018.png)
